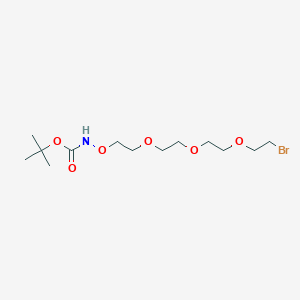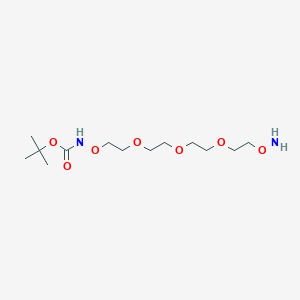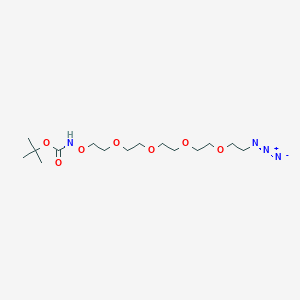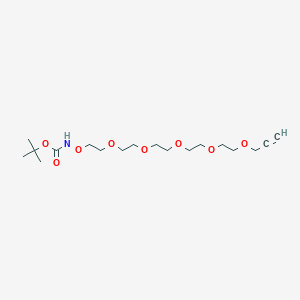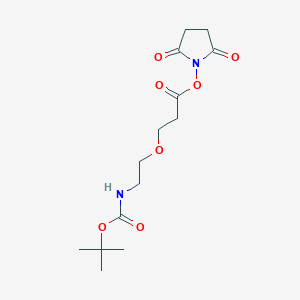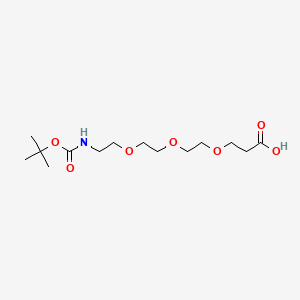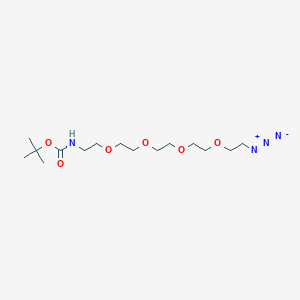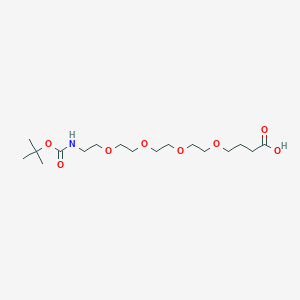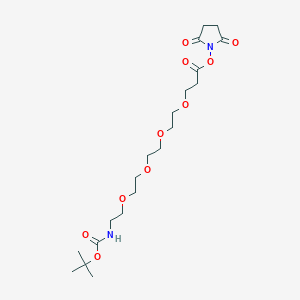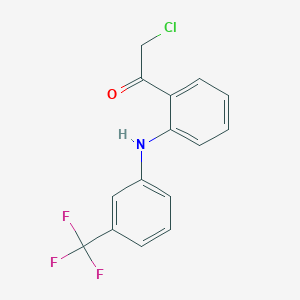
2-Chloro-1-(2-((3-(trifluoromethyl)phenyl)amino)phenyl)ethanone
Overview
Description
Novel covalent inhibitor of TEAD4-Yap1 protein-protein interaction in mammalian cells, blocking iTEAD transcriptional activity and inhibiting glioblastoma cell viability
TED-347 is a covalent inhibitor of TEAD4-Yap1 protein-protein interaction in mammalian cells which blocks iTEAD transcriptional activity and inhibits glioblastoma cell viability.
Scientific Research Applications
Pharmaceutical Applications
The trifluoromethyl group, which is present in TED-347, is a common feature in many FDA-approved drugs . This group can enhance the pharmacological activities of drug molecules, making them more effective. Therefore, TED-347 could potentially be used in the development of new pharmaceuticals .
Agrochemical Applications
Trifluoromethylpyridines, which share a similar structure to TED-347, are used extensively in the agrochemical industry . They are often used in the protection of crops from pests . Given this, TED-347 could potentially be used in the development of new agrochemicals.
Development of Fluorinated Organic Chemicals
The presence of the trifluoromethyl group in TED-347 could make it useful in the development of fluorinated organic chemicals . These chemicals have a wide range of applications, including in the agrochemical, pharmaceutical, and functional materials fields .
Material Science Applications
Fluorinated compounds are often used in the development of new materials due to their unique properties . Therefore, TED-347 could potentially be used in material science research and development.
properties
IUPAC Name |
2-chloro-1-[2-[3-(trifluoromethyl)anilino]phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO/c16-9-14(21)12-6-1-2-7-13(12)20-11-5-3-4-10(8-11)15(17,18)19/h1-8,20H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVDFGYNLUBCSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCl)NC2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(2-((3-(trifluoromethyl)phenyl)amino)phenyl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of TED-347?
A: TED-347 functions by disrupting the interaction between Yes-associated protein (YAP) and transcriptional enhanced associate domain (TEAD) transcription factors. [, , ]. This interaction is crucial for the transcriptional activity of YAP, a key downstream effector of the Hippo signaling pathway often dysregulated in cancer [, ].
Q2: How does TED-347 impact cancer cell behavior in vitro?
A: Studies have shown that TED-347 treatment can hinder the malignant behaviors of esophageal squamous cell carcinoma (ESCC) cells, specifically by suppressing proliferation, invasion, and migration []. This effect is linked to the inhibition of the YAP-TEAD complex formation by TED-347 [].
Q3: Does TED-347 influence the expression of other genes related to cancer?
A: Research suggests that TED-347 can inhibit the promoter activity of serum/glucocorticoid regulated kinase 1 (SGK1) []. SGK1 is a kinase implicated in cell survival and proliferation, and its downregulation by TED-347 contributes to the compound's anti-cancer effects [].
Q4: Are there any structural modifications of TED-347 being explored to improve its efficacy?
A: Computational studies have explored modifications to the TED-347 structure, such as replacing the secondary methyl amide with a chloromethyl ketone moiety []. These modifications aim to enhance the allosteric communication between the TEAD4 and YAP1 domains, potentially leading to a more potent inhibitory effect [].
Q5: What are the potential implications of targeting YAP with TED-347 in diseases beyond cancer?
A: Research indicates that YAP may play a significant role in the development of fibrosis in Graves' orbitopathy (GO), an autoimmune disorder []. Studies have shown that TED-347 effectively suppresses the fibrotic response induced by transforming growth factor-β (TGF-β) in orbital fibroblasts []. This finding suggests that YAP inhibition via compounds like TED-347 could be explored as a therapeutic strategy for GO.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



